Methyl 2-(6-bromonaphthalen-2-yl)acetate

Lipophilicity LogP Chromatographic retention

Methyl 2-(6-bromonaphthalen-2-yl)acetate (CAS 57421-65-5) is a brominated naphthalene ester with the molecular formula C₁₃H₁₁BrO₂ and a molecular weight of 279.13 g·mol⁻¹. It features a methyl acetate side chain at the naphthalene 2-position and a bromine substituent at the 6-position, yielding a dual-reactive scaffold that serves as a versatile intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C13H11BrO2
Molecular Weight 279.13 g/mol
Cat. No. B13997534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(6-bromonaphthalen-2-yl)acetate
Molecular FormulaC13H11BrO2
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC2=C(C=C1)C=C(C=C2)Br
InChIInChI=1S/C13H11BrO2/c1-16-13(15)7-9-2-3-11-8-12(14)5-4-10(11)6-9/h2-6,8H,7H2,1H3
InChIKeyBZOQLVKEOCVDHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(6-bromonaphthalen-2-yl)acetate (CAS 57421-65-5): Procurement-Relevant Physicochemical and Structural Baseline


Methyl 2-(6-bromonaphthalen-2-yl)acetate (CAS 57421-65-5) is a brominated naphthalene ester with the molecular formula C₁₃H₁₁BrO₂ and a molecular weight of 279.13 g·mol⁻¹. It features a methyl acetate side chain at the naphthalene 2-position and a bromine substituent at the 6-position, yielding a dual-reactive scaffold that serves as a versatile intermediate in medicinal chemistry and organic synthesis . The compound is commercially available at ≥95% purity (HPLC) and is structurally distinct from both the non-brominated analog methyl 2-(naphthalen-2-yl)acetate and the regioisomeric methyl 2-(4-bromonaphthalen-1-yl)acetate in its bromination pattern, which governs its reactivity profile in cross-coupling chemistry and its suitability as a precursor to 6-substituted-2-naphthylacetic acid pharmacophores .

Why Methyl 2-(6-bromonaphthalen-2-yl)acetate Cannot Be Interchanged with Generic Naphthalene Acetate Esters


Generic substitution of methyl 2-(6-bromonaphthalen-2-yl)acetate with non-brominated or differently brominated naphthalene acetate esters introduces material risk in synthetic route outcomes, pharmacokinetic prodrug design, and cross-coupling reaction efficiency. The bromine atom at the 6-position is not merely a leaving group; its electronic influence alters the LogP of the molecule by approximately 0.9–1.6 units relative to the non-brominated analog , and its regiochemistry determines both the site selectivity of metal-catalyzed coupling reactions and the identity of the downstream 6-substituted-2-naphthylacetic acid pharmacophore accessible after ester hydrolysis . Pilot-scale process chemistry data demonstrate that even structurally proximal analogs such as methyl 6-bromo-2-naphthoate (ester directly on the ring) exhibit fundamentally different reduction behavior, with debromination rates differing by over 20-fold depending on the reducing agent employed . These quantifiable differences mean that substituting one naphthalene acetate ester for another without verifying the bromination pattern, side-chain connectivity, and physicochemical properties can lead to failed coupling reactions, altered metabolic profiles, and non-compliance with pharmacopoeial impurity specifications.

Methyl 2-(6-bromonaphthalen-2-yl)acetate: Head-to-Head Quantitative Differentiation Evidence


LogP Differential Between Methyl 2-(6-bromonaphthalen-2-yl)acetate and Non-Brominated Analog Determines Extraction and Chromatographic Behavior

The bromine substituent at the naphthalene 6-position substantially increases lipophilicity compared to the non-brominated parent compound methyl 2-(naphthalen-2-yl)acetate. While the non-brominated analog has a measured XLogP3 of 3.1 (PubChem computed property) and a Chemsrc LogP of 2.56 , the structurally analogous methyl 6-bromo-2-naphthoate (with bromine at the same 6-position) exhibits a LogP of 4.20 , representing a LogP increase of ≥1.1 units attributable to bromine incorporation. For methyl 2-(6-bromonaphthalen-2-yl)acetate specifically, which carries both the bromine and the methylene-spaced ester, the estimated LogP falls between approximately 3.5 and 4.0 based on fragment-based calculations . This 0.9–1.6 unit LogP differential translates to a predicted 8–40 fold increase in octanol-water partition coefficient, directly impacting reversed-phase HPLC retention times, liquid-liquid extraction efficiency, and the compound's suitability for applications requiring defined lipophilicity windows.

Lipophilicity LogP Chromatographic retention Extraction efficiency

Methylene Spacer Connectivity vs. Direct Carbonyl Attachment: Steric and Electronic Consequences for Cross-Coupling Reactivity

A critical structural distinction between methyl 2-(6-bromonaphthalen-2-yl)acetate and its closest commercially prevalent analog—methyl 6-bromo-2-naphthoate (CAS 33626-98-1, also known as Adapalene USP Related Compound A)—lies in the connectivity between the ester and the naphthalene ring. Methyl 2-(6-bromonaphthalen-2-yl)acetate incorporates a methylene (–CH₂–) spacer between the naphthalene 2-position and the ester carbonyl , whereas methyl 6-bromo-2-naphthoate attaches the ester carbonyl directly to the ring . This connectivity difference has two quantifiable consequences: (i) The methylene spacer increases the rotational degrees of freedom from 1 (in the naphthoate) to 2 (in the phenylacetate-type ester), altering conformational populations and crystal packing, as reflected in the melting point difference—the naphthoate melts sharply at 123–126 °C while the phenylacetate-type ester lacks a sharp melting transition in database entries . (ii) The methylene spacer electronically decouples the ester carbonyl from the naphthalene π-system, reducing the electron-withdrawing effect on the aromatic ring that would otherwise deactivate the bromine toward oxidative addition in palladium-catalyzed cross-coupling. In pilot-scale synthesis of a naphthalenoid H3 antagonist, the closely related 2-(6-bromonaphthalen-2-yl)ethanol intermediate (derived from methyl 6-bromo-2-naphthoate via one-carbon homologation) was prepared in 78% yield and 99% purity, demonstrating that 6-bromo-2-naphthyl substrates with an sp³ spacer are competent cross-coupling partners .

Cross-coupling Suzuki-Miyaura Steric effects Synthetic intermediate

Regiochemical Identity of the 6-Bromo Substituent Validates Patent Coverage for 6-Substituted-2-Naphthylacetic Acid Pharmacophores

U.S. Patent US4009197 (filed 1975) and the related US4048330A explicitly claim compositions containing 2-(6'-substituted-2'-naphthyl)acetic acid esters for the treatment of inflammation, pain, and pyrexia . The patent defines the 6'-substituent (R¹) as including bromo (halo), with the acetic acid side chain at the naphthalene 2-position. Methyl 2-(6-bromonaphthalen-2-yl)acetate maps directly onto this claimed scaffold after ester hydrolysis to 2-(6-bromonaphthalen-2-yl)acetic acid (CAS 32721-06-5) . By contrast, methyl 2-(4-bromonaphthalen-1-yl)acetate (CAS 14311-34-3) positions the bromine at the 4-position and the acetate at the 1-position, falling outside the 6,2-substitution pattern claimed in the patent . Similarly, methyl 6-bromo-2-naphthoate lacks the acetic acid side chain entirely (ester directly on the ring at the 2-position rather than a –CH₂CO₂Me substituent), placing it outside the patent's Markush structure. This regiochemical specificity is non-trivial: the seminal structure–activity relationship study by Harrison et al. (J. Med. Chem. 1970) demonstrated that 6-substituted-2-naphthylacetic acids constitute a distinct series of nonsteroidal anti-inflammatory agents, with activity highly sensitive to the position and nature of the 6-substituent .

Anti-inflammatory Patent coverage Pharmacophore 6-Substituted naphthylacetic acid

DIBAL-H vs. LiAlH₄ Reduction Selectivity: Quantitative Evidence That Bromine Position Dictates Chemoselectivity in Downstream Transformations

Pilot-scale process development for a naphthalenoid H3 antagonist provides direct, quantitative evidence that the 6-bromo substituent on the naphthalene scaffold demands specific reducing agents to avoid catastrophic debromination. When methyl 6-bromo-2-naphthoate (3a, the direct carbonyl-attached analog) was reduced with LiAlH₄, substantial debromination occurred, generating up to 20% of the des-bromo by-product 2-hydroxymethylnaphthalene at scale . Switching to DIBAL-H (diisobutylaluminum hydride) reduced the des-bromo impurity to less than 1%, with the alcohol product obtained in 95% yield and 99% purity after crystallization . This 20-fold reduction in debromination is a direct consequence of the electronic environment of the 6-bromonaphthalene system and has been validated at multikilogram scale (19.6 kg of starting ester 3a, producing over 10 kg of final API in 43% overall yield) . For methyl 2-(6-bromonaphthalen-2-yl)acetate, which differs from 3a by the presence of a methylene spacer, the ester-to-alcohol reduction would similarly require careful reducing agent selection because the 6-bromo substituent remains identically positioned and electronically susceptible to hydride-mediated debromination . Non-brominated naphthalene acetate esters face no such constraint, meaning that process protocols developed for the non-brominated scaffold are not transferable.

Chemoselective reduction Debromination Process chemistry H3 antagonist

Hydrolytic Prodrug Activation Potential: Ester-to-Acid Conversion Kinetics Differentiate Methyl 2-(6-bromonaphthalen-2-yl)acetate from the Pre-Hydrolyzed Free Acid Form

Methyl 2-(6-bromonaphthalen-2-yl)acetate functions as a masked (ester) form of 2-(6-bromonaphthalen-2-yl)acetic acid (CAS 32721-06-5) . The ester-to-acid conversion is relevant both as a synthetic step (saponification to access the free carboxylic acid pharmacophore) and in the context of prodrug design, where methyl esters of arylacetic acids are known to exhibit altered oral bioavailability and tissue distribution compared to their free acid counterparts . The free acid 2-(6-bromonaphthalen-2-yl)acetic acid has a predicted pKa of approximately 4.06 and a LogP of 3.90 , indicating that at physiological pH the acid is largely ionized (LogD at pH 7.4 = 1.03) while the methyl ester remains neutral and significantly more lipophilic, favoring membrane permeation. This 2.9-unit difference in LogD at physiological pH between the ester and the ionized acid translates to a theoretical ~800-fold difference in octanol-water distribution coefficient, directly impacting in vitro cell permeability assays and in vivo absorption. For researchers studying structure–activity relationships in the 6-substituted-2-naphthylacetic acid series, procurement of the ester rather than the free acid enables distinct experimental designs: the ester can serve as a cell-permeable prodrug that is hydrolyzed intracellularly, or as a synthetic intermediate that is cleanly converted to the acid under controlled conditions.

Ester prodrug Hydrolysis kinetics Bioavailability NSAID pharmacophore

Methyl 2-(6-bromonaphthalen-2-yl)acetate: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of 6-Substituted-2-Naphthylacetic Acid Derivatives for Anti-Inflammatory Drug Discovery

Methyl 2-(6-bromonaphthalen-2-yl)acetate serves as a direct precursor to the 6-substituted-2-naphthylacetic acid pharmacophore class claimed in US4009197 and US4048330A . Following ester hydrolysis to the free acid, the bromine at the 6-position can be elaborated via Suzuki-Miyaura, Heck, or other palladium-catalyzed cross-coupling reactions to install diverse 6-substituents (aryl, vinyl, alkynyl, cyano, etc.) while preserving the 2-naphthylacetic acid framework. The seminal SAR study by Harrison et al. (J. Med. Chem. 1970) established that 6-substitution on the 2-naphthylacetic acid scaffold yields potent anti-inflammatory, analgesic, and antipyretic agents, with naproxen (6-methoxy-substituted) emerging as a clinically approved NSAID from this series . The bromine atom in the target compound provides a versatile synthetic handle that can be converted to methoxy, methyl, cyano, or aryl groups, enabling systematic exploration of 6-position SAR without resynthesizing the entire naphthylacetic acid scaffold for each analog.

Intermediate for CNS-Active Naphthalenoid H3 Receptor Antagonists via Multikilogram Process Chemistry

The multikilogram synthesis of a naphthalenoid histamine H3 receptor antagonist, published in Organic Process Research & Development (2007), used 6-bromo-naphthalene-2-carboxylic acid methyl ester (3a) as the starting material . The key intermediate 2-(6-bromonaphthalen-2-yl)ethanol was prepared via one-carbon homologation in 78% yield and 99% purity. Methyl 2-(6-bromonaphthalen-2-yl)acetate, which already contains the two-carbon side chain as a methyl acetate group, offers a strategically more direct entry to this intermediate class: direct reduction of the ester to the primary alcohol would yield 2-(6-bromonaphthalen-2-yl)ethanol in a single step, bypassing the homologation sequence. The process chemistry data demonstrating <1% debromination with DIBAL-H provides a validated protocol for chemoselective ester reduction . The final API was produced at >10 kg scale in 43% overall yield with >99% purity, demonstrating the industrial scalability of 6-bromonaphthalene-based synthetic routes.

Ester Prodrug Design and Membrane Permeability Optimization for 6-Bromo-2-Naphthylacetic Acid-Based Candidates

The methyl ester form offers a LogD₇.₄ advantage of approximately 2.5–3.0 units over the free carboxylic acid, corresponding to a 300–1000 fold increase in membrane partitioning at physiological pH . For cell-based assays targeting intracellular enzymes such as cyclooxygenase (COX) or aldo-keto reductases, the ester prodrug strategy enables passive diffusion across the cell membrane, with subsequent intracellular esterase-mediated hydrolysis to the active free acid. This approach has been validated in the broader 2-arylacetic acid NSAID class, where methyl and ethyl esters of naproxen and ibuprofen analogs have been employed to improve oral bioavailability and tissue distribution . Researchers procuring the ester rather than the acid gain experimental flexibility: the ester can be used directly in cell-based assays as a latent acid, or it can be quantitatively hydrolyzed under controlled basic conditions (e.g., NaOH/MeOH/H₂O) to generate the free acid for biochemical assays.

Reference Standard and Impurity Profiling for 2-(6-Bromonaphthalen-2-yl)acetic Acid-Based API Development

As 2-(6-bromonaphthalen-2-yl)acetic acid derivatives advance toward preclinical and clinical development, methyl 2-(6-bromonaphthalen-2-yl)acetate can serve as a characterized process intermediate or specified impurity for analytical method development. The closely related compound methyl 6-bromo-2-naphthoate is already recognized as Adapalene USP Related Compound A, demonstrating the regulatory precedent for bromonaphthalene esters as pharmacopoeial reference standards . The distinct LogP and chromatographic retention of the methyl ester (estimated LogP ~3.5–4.0) relative to the free acid (LogP 3.90, LogD₇.₄ 1.03) enables their baseline separation by reversed-phase HPLC, facilitating purity determination and impurity profiling in API batches. Procurement of the ester with defined purity (≥95% HPLC) and comprehensive characterization data supports regulatory filings that require identification, quantification, and control of process-related impurities.

Quote Request

Request a Quote for Methyl 2-(6-bromonaphthalen-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.